1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole
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Overview
Description
1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole is a heterocyclic compound that combines the structural features of both indole and oxazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole typically involves the reaction of indole derivatives with oxazole precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones to form indoles . The indole derivative can then be reacted with oxazole precursors under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize readily available starting materials and efficient reaction conditions to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazole or indole rings, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with modified functional groups, while substitution reactions can introduce various substituents onto the indole or oxazole rings .
Scientific Research Applications
1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and oxazole derivatives, such as:
Indole-3-carbaldehyde: Known for its biological activities and used in various synthetic applications.
Oxazole derivatives: Widely studied for their diverse chemical and biological properties.
Uniqueness
1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole is unique due to its combined indole and oxazole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-4-12-10(3-1)5-6-14(12)7-11-8-15-9-13-11/h1-4,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMLKVEAIAHES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=COC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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